molecular formula C8H6BrClN2O B13668969 4-Bromo-3-chloro-5-methoxy-1H-indazole

4-Bromo-3-chloro-5-methoxy-1H-indazole

Cat. No.: B13668969
M. Wt: 261.50 g/mol
InChI Key: SXXZZTAKWPVKFA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative.

Scientific Research Applications

4-Bromo-3-chloro-5-methoxy-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methoxy-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A basic indazole structure without any substituents.

    3-Amino-1H-indazole: An indazole derivative with an amino group at the 3-position.

    5-Chloro-1H-indazole: An indazole derivative with a chlorine atom at the 5-position.

Uniqueness

4-Bromo-3-chloro-5-methoxy-1H-indazole is unique due to the combination of bromine, chlorine, and methoxy substituents on the indazole ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6BrClN2O

Molecular Weight

261.50 g/mol

IUPAC Name

4-bromo-3-chloro-5-methoxy-2H-indazole

InChI

InChI=1S/C8H6BrClN2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

SXXZZTAKWPVKFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(NN=C2C=C1)Cl)Br

Origin of Product

United States

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